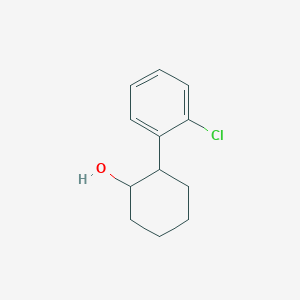

2-(2-Chlorophenyl)cyclohexan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chlorophenyl)cyclohexan-1-ol is an organic compound with the molecular formula C12H15ClO. It is a derivative of cyclohexanol, where a chlorine atom is substituted at the ortho position of the phenyl ring attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration and oxidation steps. The process can be summarized as follows:

Grignard Reaction: Cyclohexanone reacts with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)cyclohexanol.

Dehydration: The intermediate is dehydrated using an acidic ionic liquid, such as 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate, to obtain 1-(2-chlorophenyl)cyclohexene.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but on a larger scale. The use of commercially available and safe materials, along with high reaction yields, makes the process efficient and scalable .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Chlorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxy ketones, substituted phenyl derivatives, and reduced alcohols .

Applications De Recherche Scientifique

2-(2-Chlorophenyl)cyclohexan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and is investigated for its therapeutic properties.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(2-Chlorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Chlorophenyl)cyclohexanone: A ketone derivative with similar structural features.

2-(2-Chlorophenyl)cyclohexane: A hydrocarbon derivative without the hydroxyl group.

2-(2-Chlorophenyl)cyclohexanol: A positional isomer with the hydroxyl group at a different position.

Uniqueness

2-(2-Chlorophenyl)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a chlorine atom. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Activité Biologique

2-(2-Chlorophenyl)cyclohexan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclohexanol moiety substituted with a chlorophenyl group. This structural configuration is critical for its biological activity, influencing its interactions with various biological targets.

The mechanism of action for this compound involves its ability to interact with specific molecular targets such as receptors and enzymes. The hydroxyl group and the chlorophenyl substituent play essential roles in modulating the activity of these targets, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest .

Case Studies

- Antimicrobial Study : A study conducted using the agar well diffusion method showed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent .

- Anticancer Research : In vitro assays demonstrated that the compound could reduce cell viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Data Table: Summary of Biological Activities

Propriétés

Formule moléculaire |

C12H15ClO |

|---|---|

Poids moléculaire |

210.70 g/mol |

Nom IUPAC |

2-(2-chlorophenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C12H15ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2 |

Clé InChI |

YXADWCNDSYNYQT-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C(C1)C2=CC=CC=C2Cl)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.